4-Chlorobenzoic Acid-d4
Overview
Description
4-Chlorobenzoic Acid, a derivative of benzoic acid, is a compound of interest due to its chemical and physical properties. It has a molecular formula of C7H5ClO2.
Synthesis Analysis
4-Chlorobenzoic acid can be synthesized through various chemical reactions. Notably, its derivatives and related compounds have been synthesized through different catalytic and condensation processes. For example, 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol acts as an effective catalyst for the amide condensation of carboxylic acids and amines (Maki, Ishihara, & Yamamoto, 2006).
Molecular Structure Analysis
The molecular structure of 4-Chlorobenzoic Acid has been extensively studied. For instance, the crystal structure analysis reveals that the molecule is almost planar, with specific dihedral angles between its constituent groups (Gotoh, Katagiri, & Ishida, 2010).
Chemical Reactions and Properties
4-Chlorobenzoic Acid participates in various chemical reactions and has unique properties. It is used as a substrate in different catalytic reactions, as observed in studies on enzymes like 4-Chlorobenzoate:CoA ligase/synthetase (Gulick, Lu, & Dunaway-Mariano, 2004).
Scientific Research Applications
Environmental Monitoring and Degradation
Biodegradation Studies
Research conducted by Samadi et al. (2020) demonstrated the potential of Lysinibacillus macrolides DSM54T for the biodegradation of 4-Chlorobenzoic Acid (4-CBA), emphasizing the environmental relevance of this compound in the context of pollution and soil remediation. The study optimized conditions for the biodegradation process, showing significant removal efficiency of 4-CBA, highlighting its importance in bioremediation efforts for polluted soils (Samadi et al., 2020).
Degradation in Water Treatment
Lesage et al. (2014) investigated the degradation of 4-CBA using plasma dielectric barrier discharge (DBD) in water, exploring the efficiency of different electrode materials and the impact of discharge power and frequency on the treatment process. This study provides insights into advanced oxidation processes for the removal of 4-CBA from water, contributing to the development of more effective water treatment technologies (Lesage et al., 2014).
Chemical Interactions and Molecular Studies
Molecular Interactions
Research on the solvate of 4-Chlorobenzoic acid with N, N-dimethylformamide provided insights into the hydrogen bonding interactions and molecular arrangement, contributing to a deeper understanding of its chemical behavior and potential applications in the design of new molecular assemblies or materials (Xu et al., 2004).
Structural Analysis and Docking Studies
Sayed and Foro (2020) conducted an X-ray structural analysis of p-Chlorobenzoic acid, combined with DFT studies and in silico molecular docking on Tankyrase I enzyme. This work offers valuable information on the compound's potential inhibitory effects on specific enzymes, suggesting applications in drug discovery and the development of new therapeutic agents (Sayed & Foro, 2020).
properties
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGYUZYPHTUJZ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301006147 | |
Record name | 4-Chloro(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzoic Acid-d4 | |
CAS RN |
85577-25-9 | |
Record name | 4-Chloro(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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